molecular formula C26H50O11 B097752 Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside CAS No. 18449-82-6

Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Cat. No. B097752
CAS RN: 18449-82-6
M. Wt: 538.7 g/mol
InChI Key: UKPROSIGWJBJGA-IWODYCRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is a chemical compound with the molecular formula C26H50O11 . It is also known by other names such as N-TETRADECYL-BETA-D-MALTOSIDE and Tetradecyl b-D-maltopyranoside .


Molecular Structure Analysis

The molecular weight of Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is 538.7 g/mol . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . The InChI and SMILES strings provide a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside has several physical and chemical properties. It has a molecular weight of 538.7 g/mol and a molecular formula of C26H50O11 . Other properties such as melting point, boiling point, solubility, and specific rotation are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside is synthesized for various chemical and biochemical applications. For example, Umino et al. (1998) describe the synthesis of amphiphilic chitoheptaose derivatives, including a tetradecyl β-glycoside derivative, highlighting its potential in biochemical synthesis and applications (Umino et al., 1998).

Glycosylation and Oligosaccharide Formation

  • The molecule plays a role in the synthesis of various oligosaccharides. Takeo et al. (1990) synthesized tetrasaccharides as substrate analogs of alpha-amylase, indicating the use of related glucopyranosyl compounds in creating complex sugar structures that have potential applications in enzyme studies and possibly in the food industry (Takeo et al., 1990).

Carbohydrate Chemistry and Potential Therapeutic Applications

  • Research by Kommera et al. (2010) on derivatives of betulin containing a D-glucopyranosyl moiety demonstrates the potential application of these compounds in medicinal chemistry, particularly in the development of anticancer agents (Kommera et al., 2010).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPROSIGWJBJGA-IWODYCRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433039
Record name Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

CAS RN

18449-82-6
Record name Tetradecyl-β-D-maltoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18449-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.